2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Description
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a bromophenoxy group and a piperidine ring, which are common motifs in medicinal chemistry. Compounds with these structures are often investigated for their potential pharmacological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-17-8-6-11(7-9-17)16-14(18)10-19-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQDHYJFVZIILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: 2-bromophenol is then reacted with chloroacetic acid or its derivatives to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 1-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Debrominated phenoxyacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(2-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(2-iodophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Comparison
Compared to its analogs, 2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)acetamide might exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
